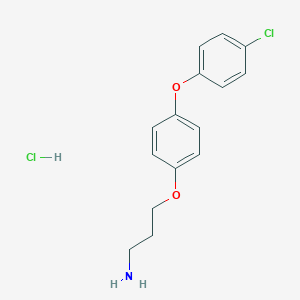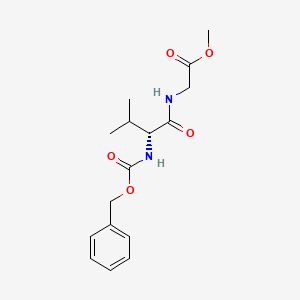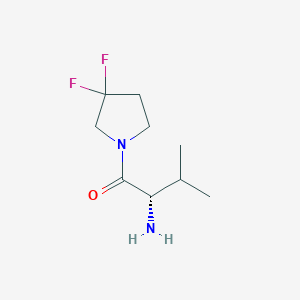![molecular formula C9H14F2N2O B8149829 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B8149829.png)
3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine is a fluorinated pyrrolidine derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the use of fluorinated starting materials and specific catalysts. One common method includes the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with difluorostyrenes, catalyzed by copper (I) complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable catalytic processes and fluorinated reagents is likely to be employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential inhibitors of dipeptidyl peptidase-4 and dual leucine zipper kinase.
Biological Studies: Investigated for its potential biological activities and interactions with various enzymes.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets. For instance, as a potential inhibitor of dipeptidyl peptidase-4, it binds to the active site of the enzyme, preventing its normal function . This interaction can modulate various biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoropyrrolidine: A closely related compound with similar structural features.
3,3,4-Trifluoropyrrolidine: Another fluorinated pyrrolidine derivative with additional fluorine atoms.
Uniqueness
3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine is unique due to its specific fluorination pattern and potential for diverse chemical modifications. This makes it a valuable scaffold in drug discovery and development .
Propiedades
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2R)-pyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h7,12H,1-6H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTLVSWIUUFZPF-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl](/img/structure/B8149772.png)


![tert-butyl (S)-2,2-dimethyl-4-[4-[[(trifluoromethyl)sulfonyl]oxy]benzyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B8149794.png)

![5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8149799.png)





